

An In-depth Technical Guide to O-Phospho-DL-threonine

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Compound of Interest

Compound Name: *O-Phospho-DL-threonine*

Cat. No.: *B555207*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Phospho-DL-threonine is a phosphorylated derivative of the essential amino acid threonine. This document provides a comprehensive technical overview of its chemical properties, biological significance, and applications in research. It details experimental protocols for its use and summarizes key quantitative data. Furthermore, this guide illustrates its role in metabolic and signaling pathways through detailed diagrams, offering a valuable resource for professionals in the fields of biochemistry, cell biology, and drug discovery.

Chemical and Physical Properties

O-Phospho-DL-threonine is a white, powdered amino acid derivative. It is a racemic mixture of O-Phospho-D-threonine and O-Phospho-L-threonine. The L-isomer is a metabolite found in various organisms, including *Escherichia coli*.^[1] Key quantitative data for **O-Phospho-DL-threonine** and its L-isomer are summarized in the tables below.

Table 1: General Properties

Property	Value	Reference
Chemical Formula	C ₄ H ₁₀ NO ₆ P	[2]
Molecular Weight	199.10 g/mol	[2]
Appearance	White to off-white powder	[2][3]
Storage Temperature	-20°C	[2]
CAS Number	27530-80-9	[2]

Table 2: Solubility Data

Solvent	Solubility	Reference
Water	5.83 mg/mL (29.28 mM) (for L-isomer, with ultrasonic and warming to 60°C)	[3]
PBS (pH 7.2)	1 mg/mL (for L-isomer)	[4]

Table 3: Acid Dissociation Constants (pKa)

pKa Value	Description
~1.2 - 2.6	Carboxyl group
~6.2	Second proton of the phosphate group
~9.5 - 10.4	Amino group

Biological Significance and Applications

O-Phospho-L-threonine is a naturally occurring metabolite involved in the biosynthesis of coenzyme B12 in some bacteria.[5] In this pathway, L-threonine is phosphorylated by the enzyme L-threonine kinase.[5]

In a broader biological context, the phosphorylation of threonine residues within proteins is a critical post-translational modification that regulates a vast array of cellular processes.[6] This reversible modification, catalyzed by protein kinases and reversed by protein phosphatases,

plays a central role in signal transduction, cell cycle control, and apoptosis.[6][7] **O-Phospho-DL-threonine**, particularly its L-isomer, serves as a valuable tool for researchers studying these processes. Its primary application is as a substrate for in vitro phosphatase assays to characterize the activity and specificity of various serine/threonine phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[4][8]

Experimental Protocols

Chemical Synthesis of O-Phospho-DL-threonine

While enzymatic methods for the biosynthesis of O-Phospho-L-threonine have been described, a common chemical synthesis approach for phosphopeptides can be adapted for the synthesis of the free amino acid.[5][9] This typically involves the protection of the amino and carboxyl groups of threonine, followed by phosphorylation of the hydroxyl group and subsequent deprotection.

A representative, though not specific, multi-step chemical synthesis could involve:

- **Protection of the Amino Group:** The amino group of DL-threonine is protected, for example, with a Boc (tert-butyloxycarbonyl) group.
- **Protection of the Carboxyl Group:** The carboxyl group is then protected, often as a benzyl ester.
- **Phosphorylation:** The hydroxyl group of the protected threonine is phosphorylated using a phosphorylating agent like dibenzyl phosphite.
- **Deprotection:** The protecting groups are removed. The benzyl groups on the phosphate and the carboxyl group can be removed by catalytic hydrogenation, and the Boc group is removed under acidic conditions.
- **Purification:** The final product is purified, typically by ion-exchange chromatography.

Serine/Threonine Phosphatase Activity Assay

This protocol describes a general method for measuring the activity of a serine/threonine phosphatase using **O-Phospho-DL-threonine** as a substrate. The assay is based on the colorimetric detection of the inorganic phosphate released upon dephosphorylation.[10]

Materials:

- Purified serine/threonine phosphatase (e.g., PP1 or PP2A)
- **O-Phospho-DL-threonine**
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35)
- Malachite Green Reagent
- Phosphate Standard Solution
- 96-well microplate
- Microplate reader

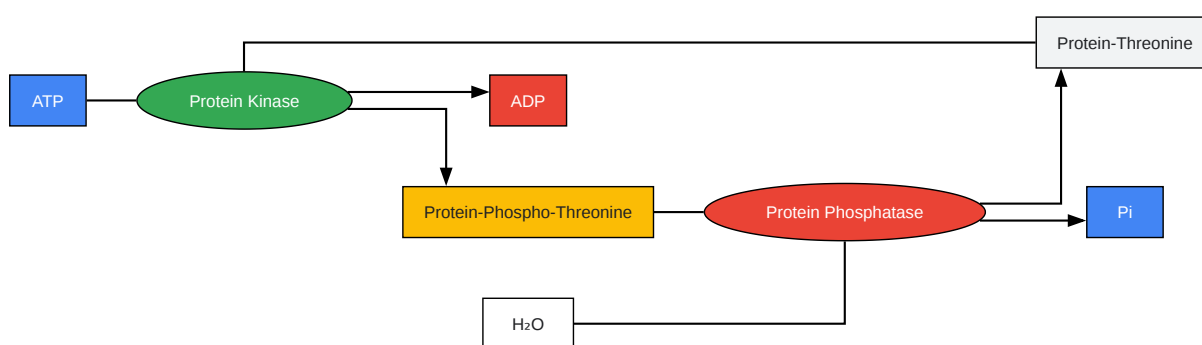
Procedure:

- **Prepare a Phosphate Standard Curve:** Prepare a series of dilutions of the Phosphate Standard Solution in the Assay Buffer.
- **Prepare the Phosphatase Reaction:** In the wells of a 96-well plate, add the Assay Buffer, the purified phosphatase at the desired concentration, and initiate the reaction by adding **O-Phospho-DL-threonine** to a final concentration in the range of its K_m (if known) or at a saturating concentration. Include a negative control with no enzyme.
- **Incubation:** Incubate the plate at 37°C for a set period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- **Stop the Reaction and Develop Color:** Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the released inorganic phosphate.
- **Measure Absorbance:** After a short incubation at room temperature to allow for color development, measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
- **Calculate Phosphatase Activity:** Determine the amount of phosphate released by comparing the absorbance of the samples to the phosphate standard curve. Express the phosphatase

activity in units such as pmol of phosphate released per minute per mg of enzyme.

Visualizations

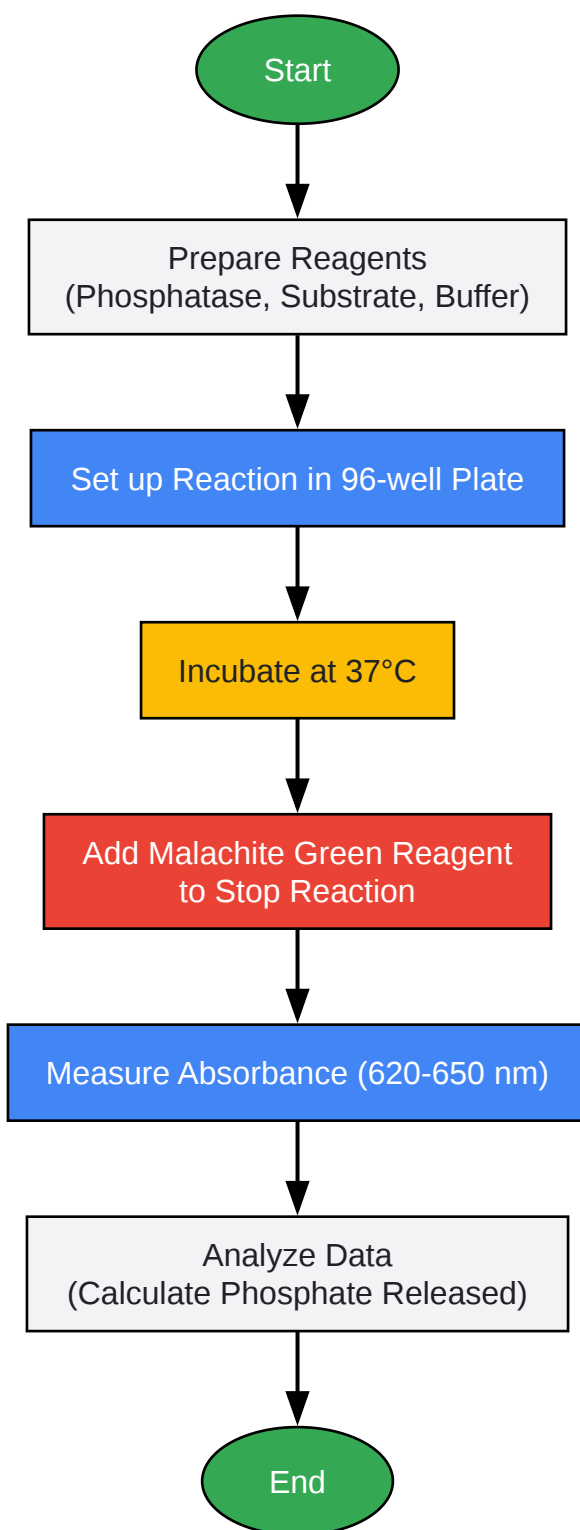
Signaling Pathway: Protein Threonine Phosphorylation and Dephosphorylation



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Caption: Reversible phosphorylation of protein threonine residues.

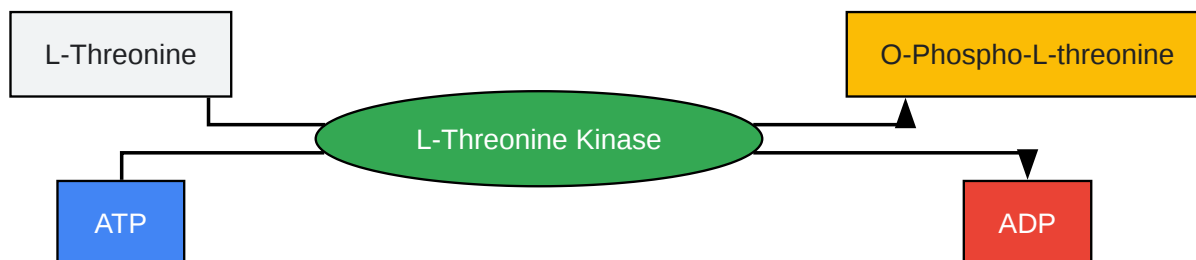
Experimental Workflow: Phosphatase Activity Assay



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Caption: Workflow for a colorimetric phosphatase activity assay.

Logical Relationship: Biosynthesis of O-Phospho-L-threonine



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Caption: Enzymatic synthesis of O-Phospho-L-threonine from L-threonine.

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References

- 1. EP0906430B1 - Biosynthesis method enabling the preparation of o-phospho-l-threonine - Google Patents [patents.google.com]
- 2. O-Phospho-DL-threonine 27530-80-9 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Threonine Phosphate | C₄H₁₀NO₆P | CID 3246323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phosphorylation of PP1 Regulator Sds22 by PLK1 Ensures Accurate Chromosome Segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation-dephosphorylation states at different sites affect phosphoprotein phosphatase 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of phosphopeptides containing O-phosphoserine or O-phosphothreonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro - PMC [pmc.ncbi.nlm.nih.gov]
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